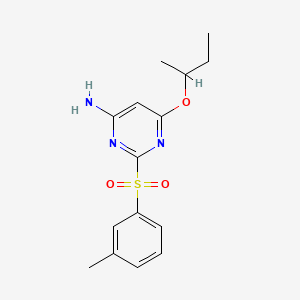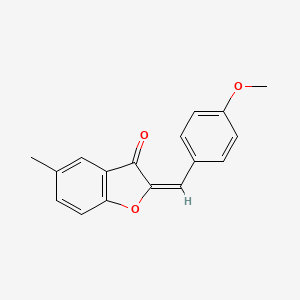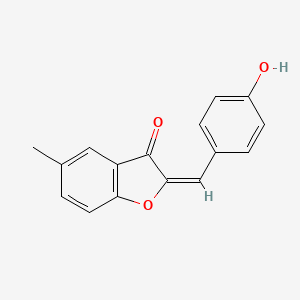
5-Methyl-4'-hydroxy-2-benzylidene-coumaran-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-Hydroxybenzylidene)-5-methylbenzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a benzofuran ring system substituted with a hydroxybenzylidene group and a methyl group. It is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-Hydroxybenzylidene)-5-methylbenzofuran-3(2H)-one typically involves the condensation reaction between 4-hydroxybenzaldehyde and 5-methylbenzofuran-3(2H)-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene linkage. The reaction is conducted under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for (E)-2-(4-Hydroxybenzylidene)-5-methylbenzofuran-3(2H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(4-Hydroxybenzylidene)-5-methylbenzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The benzylidene double bond can be reduced to form the corresponding benzyl derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Benzyl derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of (E)-2-(4-Hydroxybenzylidene)-5-methylbenzofuran-3(2H)-one is not fully understood. its biological activities are thought to be related to its ability to interact with cellular targets and pathways. For example, its anticancer activity may involve the inhibition of specific enzymes or the induction of apoptosis in cancer cells. The hydroxy group and benzylidene moiety are likely important for its interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-(4-Hydroxybenzylidene)-3-methylbenzofuran-3(2H)-one: Similar structure but with a different substitution pattern.
(E)-2-(4-Hydroxybenzylidene)-5-ethylbenzofuran-3(2H)-one: Similar structure with an ethyl group instead of a methyl group.
(E)-2-(4-Hydroxybenzylidene)-5-phenylbenzofuran-3(2H)-one: Similar structure with a phenyl group instead of a methyl group.
Uniqueness
(E)-2-(4-Hydroxybenzylidene)-5-methylbenzofuran-3(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C16H12O3 |
|---|---|
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
(2E)-2-[(4-hydroxyphenyl)methylidene]-5-methyl-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O3/c1-10-2-7-14-13(8-10)16(18)15(19-14)9-11-3-5-12(17)6-4-11/h2-9,17H,1H3/b15-9+ |
Clave InChI |
ZTHRSDNSBNDEKA-OQLLNIDSSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)O/C(=C/C3=CC=C(C=C3)O)/C2=O |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=CC3=CC=C(C=C3)O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Ethoxy-3-phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B12920432.png)


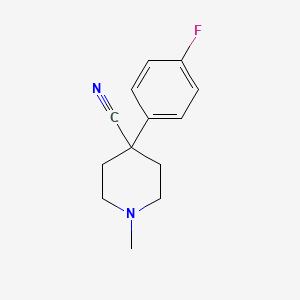
![3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, 3-ethyl-6-methyl-](/img/structure/B12920457.png)

![2,6-Diamino-5-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(1H)-one](/img/structure/B12920465.png)
![3-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione](/img/structure/B12920470.png)
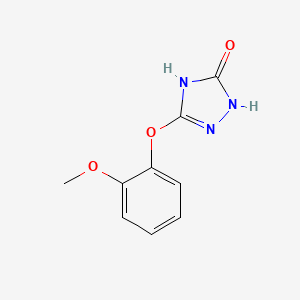
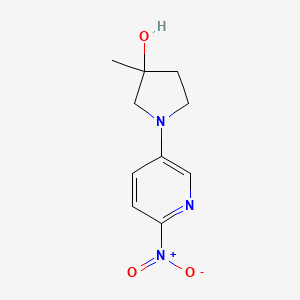
![2,5,8-Trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B12920487.png)
